1-Cyclohexanecarbonylpiperidine-4-carboxamide

Fragment-based drug discovery Rule of Three Physicochemical profiling

1-Cyclohexanecarbonylpiperidine-4-carboxamide (CAS 401589-79-5) is a synthetic small-molecule amide featuring a cyclohexanecarbonyl group linked to a piperidine-4-carboxamide scaffold (C13H22N2O2, MW 238.33 g/mol). It is formally classified as a fragment within fragment-based drug discovery (FBDD) libraries , having undergone NMR quality control as entry bmse011070 in the Biological Magnetic Resonance Bank (BMRB) fragment library for screening applications.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
Cat. No. B5723818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexanecarbonylpiperidine-4-carboxamide
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C13H22N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,16)
InChIKeyBFXZLTYEMQUNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexanecarbonylpiperidine-4-carboxamide (CAS 401589-79-5): Fragment Library Compound Baseline for Procurement Decisions


1-Cyclohexanecarbonylpiperidine-4-carboxamide (CAS 401589-79-5) is a synthetic small-molecule amide featuring a cyclohexanecarbonyl group linked to a piperidine-4-carboxamide scaffold (C13H22N2O2, MW 238.33 g/mol) [1]. It is formally classified as a fragment within fragment-based drug discovery (FBDD) libraries [2], having undergone NMR quality control as entry bmse011070 in the Biological Magnetic Resonance Bank (BMRB) fragment library for screening applications [3]. The compound is available from commercial suppliers at purities of 95% (Enamine/Sigma-Aldrich) and 98% (Leyan) .

Why Generic Substitution of 1-Cyclohexanecarbonylpiperidine-4-carboxamide with In-Class Piperidine Carboxamides Fails for Fragment-Based Screening


Fragment-based drug discovery imposes stringent physicochemical constraints—the 'Rule of Three' (Ro3: MW < 300 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Small structural variations among piperidine carboxamide analogs produce quantifiably distinct LogP, topological polar surface area (tPSA), and hydrogen-bonding profiles that directly alter aqueous solubility, NMR relaxation properties, and protein-binding pharmacophore geometry [2]. Substituting 1-cyclohexanecarbonylpiperidine-4-carboxamide with a close analog such as 1-(cyclohexylacetyl)-4-piperidinecarboxamide (MW 252 Da, LogP 0.19) introduces a methylene spacer that shifts both lipophilicity and conformational flexibility, compromising comparability in fragment screening campaigns . Below, the quantitative evidence for specific differentiation is laid out.

Quantitative Differential Evidence for 1-Cyclohexanecarbonylpiperidine-4-carboxamide vs. Closest Analogs: A Procurement-Focused Guide


Fragment Rule-of-Three Compliance: Direct Comparison vs. 1-(Cyclohexylacetyl)-4-piperidinecarboxamide

1-Cyclohexanecarbonylpiperidine-4-carboxamide (MW 238 Da, LogP -0.42, HBD 1, HBA 2) fulfills all Ro3 criteria, whereas the closest commercially available analog 1-(cyclohexylacetyl)-4-piperidinecarboxamide (MW 252 Da, LogP 0.19, HBD 1, HBA 2) exceeds the recommended MW threshold for fragment libraries and shows a +0.61 LogP unit shift, altering aqueous solubility and protein-binding thermodynamics in fragment screens [1].

Fragment-based drug discovery Rule of Three Physicochemical profiling

NMR Quality Control Benchmarking: Validated Fragment Identity and Purity for Reproducible Screening

This compound has been subjected to systematic 1D ¹H NMR quality control as part of the BMRB fragment library (entry bmse011070), with spectra acquired at 1 mM in DMSO-d₆, 298 K, pH 6.0, on a Bruker Avance 600 MHz spectrometer [1]. This provides a verified reference spectrum against which batch-to-batch identity and purity can be confirmed. In contrast, the unsubstituted parent scaffold piperidine-4-carboxamide (BMRB bmse011959, MW 128 Da, C₆H₁₂N₂O) [2] lacks the cyclohexanecarbonyl pharmacophore element, precluding its use as a direct substitute in any campaign that has identified the N-cyclohexanecarbonyl moiety as a binding determinant.

NMR quality control Fragment library Reproducibility

Linker Rigidity and Conformational Pre-organization vs. Acetyl-Linked Analog

The target compound features a direct carbonyl linker between the cyclohexane and piperidine rings (2 rotatable bonds), whereas the closest analog 1-(cyclohexylacetyl)-4-piperidinecarboxamide introduces a methylene spacer, increasing rotatable bond count to 3 . In fragment-based drug discovery, each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.0 kcal/mol upon target binding, and fragments with fewer rotatable bonds typically exhibit higher ligand efficiency indices [1]. The reduced conformational flexibility of 1-cyclohexanecarbonylpiperidine-4-carboxamide may confer superior binding enthalpy per heavy atom when screened against protein targets requiring a defined spatial arrangement of the cyclohexane and carboxamide pharmacophores.

Ligand efficiency Conformational restriction Structure-based design

Aqueous Solubility Prediction Differential vs. Piperidine-4-carboxamide Scaffold

The target compound has a predicted aqueous solubility (LogSW) of -1.89, measured within the ChemBridge Hit2Lead standardized computational pipeline . By comparison, the unsubstituted piperidine-4-carboxamide (MW 128 Da) is highly water-soluble (predicted LogSW near 0), but lacks the hydrophobic cyclohexanecarbonyl moiety required for occupying lipophilic protein sub-pockets [1]. Conversely, commercially available larger analogs such as 1'-(cyclohexylcarbonyl)-1,4'-bipiperidine-4'-carboxamide (MW 321.5 Da) are predicted to have significantly lower solubility and violate Ro3, rendering them unsuitable for fragment screens . The target compound occupies a balanced 'solubility–lipophilicity' niche: sufficient aqueous solubility for biochemical assay compatibility while retaining a hydrophobic cyclohexane ring for productive target engagement.

Aqueous solubility LogSW Fragment solubility

Commercial Purity Tier and Supplier Availability for Reproducible Procurement

1-Cyclohexanecarbonylpiperidine-4-carboxamide is commercially offered at two distinct purity tiers: 95% (Sigma-Aldrich/Enamine, Catalog ENAH95E7254C) and 98% (Leyan, Catalog No. 1314528) . The closely related analog 1-(cyclohexylacetyl)-4-piperidinecarboxamide (ChemBridge 6763816) is available only as a solid screening compound without explicit purity certification on its product page . For fragment screening campaigns, a minimum purity of 95% is recommended to avoid false positives from impurities acting as potent aggregators or non-specific binders [1]; the availability of the 98% grade from Leyan provides an additional quality tier for high-sensitivity biophysical assays.

Commercial sourcing Purity specification Supply chain

Optimal Application Scenarios for Procuring 1-Cyclohexanecarbonylpiperidine-4-carboxamide Based on Quantitative Evidence


NMR-Based Fragment Screening Campaigns Requiring Validated Reference Spectra

Procurement of 1-cyclohexanecarbonylpiperidine-4-carboxamide is indicated for NMR-based fragment screening programs (¹H STD-NMR, WaterLOGSY, ¹⁹F NMR) where batch-to-batch identity verification against the publicly deposited BMRB bmse011070 reference spectrum (1D ¹H, 600 MHz, DMSO-d₆, 298 K) reduces quality control overhead. The compound's 95% minimum purity meets fragment library QC standards [1].

Fragment-to-Lead Elaboration Programs Targeting Hydrophobic Enzyme Sub-pockets

The compound's balanced LogP (-0.42) and LogSW (-1.89) profile, combined with its compact MW (238 Da) and low rotatable bond count (2), make it a suitable starting fragment for medicinal chemistry elaboration targeting hydrophobic sub-pockets in enzymes such as proteases, kinases, or GPCR allosteric sites where the cyclohexane ring can productively engage lipophilic protein surfaces [1].

Piperidine Carboxamide Scaffold-Hopping and SAR Expansion in Pain Target Programs

Given the structural relationship to the piperidine/cyclohexane carboxamide series claimed in GlaxoSmithKline patents (US 2011/0059979 A1) as vanilloid receptor (TRPV1) modulators for pain indications [1], this compound can serve as a minimalist core scaffold for systematic SAR expansion studies, where the 4-carboxamide and N-cyclohexanecarbonyl vectors are independently derivatized to probe TRPV1 pharmacophore requirements.

Chemical Biology Probe Development Requiring Defined Physicochemical Starting Points

For academic or industrial probe development programs that require a chemically tractable, Rule-of-Three-compliant starting fragment with established commercial sourcing and documented purity, this compound provides a defined entry point with computed properties (tPSA 63.4 Ų, XLogP3 1.2, HBD 1, HBA 2) that facilitate permeability and solubility predictions during subsequent property-based design cycles [1].

Quote Request

Request a Quote for 1-Cyclohexanecarbonylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.